molecular formula C19H15ClN2OS B6117898 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide

3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide

Cat. No.: B6117898
M. Wt: 354.9 g/mol
InChI Key: WXCHIPQNCOTDFE-ZHACJKMWSA-N
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Description

3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is known for its unique properties, including its ability to act as an anticancer agent and its potential as a herbicide. In

Scientific Research Applications

3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to its anticancer properties, this compound has also been investigated for its potential as a herbicide. Studies have shown that this compound exhibits potent herbicidal activity against a wide range of weed species, including barnyardgrass, foxtail, and pigweed. The mechanism of action of this compound involves the inhibition of photosynthesis and the disruption of cell membrane integrity.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the induction of apoptosis in cancer cells and the inhibition of photosynthesis in weed species. In cancer cells, this compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspases and the cleavage of PARP, ultimately resulting in cell death. In weed species, this compound inhibits the electron transport chain in photosystem II, leading to the accumulation of reactive oxygen species and the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth. In weed species, this compound inhibits photosynthesis and disrupts cell membrane integrity, leading to the death of the plant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide in lab experiments is its potent activity against cancer cells and weed species. This makes it a valuable tool for studying the mechanisms of apoptosis and photosynthesis, as well as for developing new cancer therapies and herbicides. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful handling and appropriate safety precautions must be taken to ensure the safety of researchers and laboratory personnel.

Future Directions

There are several future directions for research related to 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anticancer agents. Another potential direction is the development of new herbicides based on this compound, either alone or in combination with other herbicides. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields such as materials science and biotechnology.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 3-(3-chlorophenyl)acrylic acid with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-13-18(15-7-3-2-4-8-15)22-19(24-13)21-17(23)11-10-14-6-5-9-16(20)12-14/h2-12H,1H3,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCHIPQNCOTDFE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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